

# iGOT1-01: A Deep Dive into its Mechanism of Action Against Pancreatic Cancer

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **iGOT1-01**, a novel small molecule inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), in the context of pancreatic ductal adenocarcinoma (PDAC). Pancreatic cancer cells exhibit a unique metabolic reprogramming, heavily relying on a non-canonical glutamine metabolism pathway to maintain redox homeostasis and support proliferation, making GOT1 a promising therapeutic target.[1][2][3] **iGOT1-01** has emerged as a key tool compound for exploring the therapeutic potential of GOT1 inhibition.

## **Core Mechanism: Targeting Metabolic Vulnerability**

Pancreatic cancer cells, particularly those with KRAS mutations, rewire their glutamine metabolism to support NADPH production, a critical component for maintaining cellular redox balance and counteracting oxidative stress.[2][3][4] This pathway is distinct from canonical glutamine metabolism and is highly dependent on the cytosolic enzyme GOT1.[3][4]

**iGOT1-01** functions as a direct inhibitor of GOT1.[1][2][5] By binding to GOT1, suggested to be in competition with the pyridoxal 5-phosphate (PLP) cofactor, **iGOT1-01** blocks the conversion of aspartate and  $\alpha$ -ketoglutarate to oxaloacetate and glutamate.[1][6] This disruption has several downstream consequences detrimental to pancreatic cancer cells.

The primary effect of GOT1 inhibition by **iGOT1-01** is the suppression of NADPH production.[3] This leads to an increase in reactive oxygen species (ROS) and a compromised ability of the



cancer cells to manage oxidative stress, ultimately sensitizing them to cell death.[7] Furthermore, prolonged inhibition of GOT1 has been shown to induce a specific form of iron-dependent cell death known as ferroptosis.[4][8][9] Mechanistically, GOT1 inhibition leads to a catabolic state, enhancing the autophagic degradation of ferritin (ferritinophagy), which in turn increases the labile iron pool within the cell, a key prerequisite for ferroptosis.[4][8]

## **Quantitative Analysis of iGOT1-01 Activity**

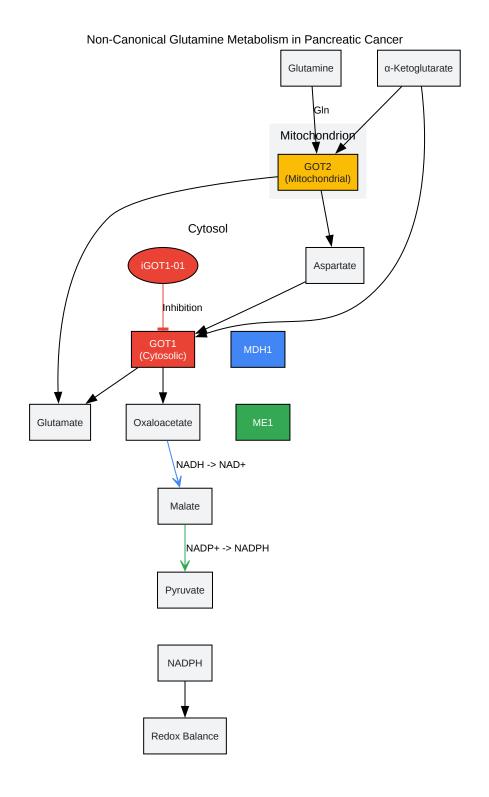
The inhibitory potency of **iGOT1-01** against GOT1 has been quantified in various enzymatic assays. The differing IC50 values reflect the different assay formats and coupling enzymes used.

Assay Type	IC50 (μM)	Description
GOT1/GLOX/HRP Assay	11.3	A coupled assay where the product of the GOT1 reaction is utilized by glutamate oxidase (GLOX) and horseradish peroxidase (HRP) to generate a detectable signal.
GOT1/MDH1 Coupled Assay	84.6 - 85	A coupled assay where the GOT1 product, oxaloacetate, is a substrate for malate dehydrogenase 1 (MDH1), and the reaction is monitored by the change in NADH fluorescence.[1][2][5]

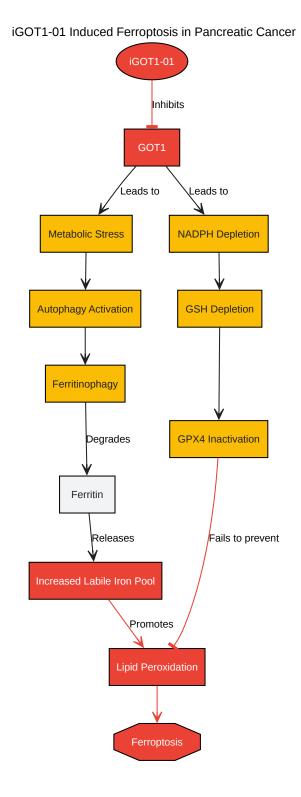
## **Signaling and Metabolic Pathways**

The following diagram illustrates the non-canonical glutamine metabolism pathway in pancreatic cancer and the point of intervention for **iGOT1-01**.

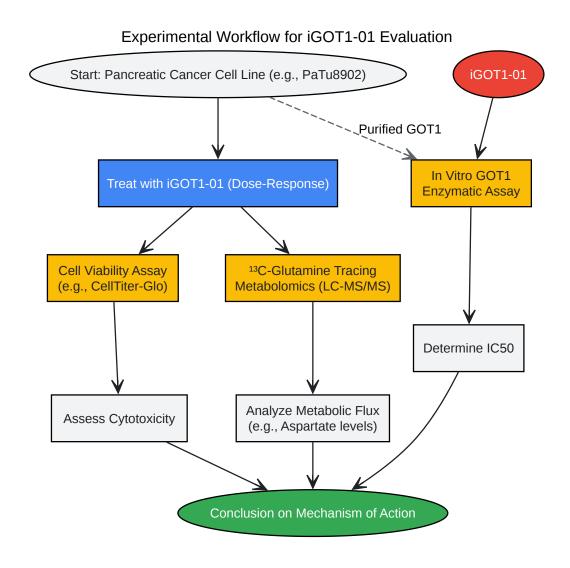












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